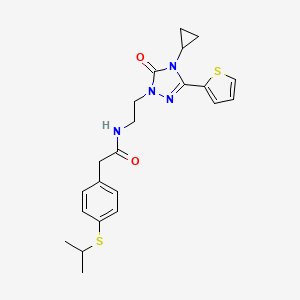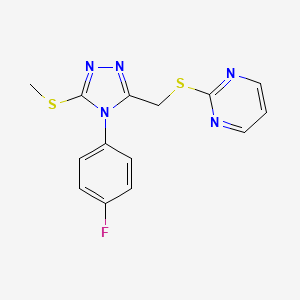![molecular formula C24H29N7 B2405082 11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 879581-04-1](/img/structure/B2405082.png)
11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene is a complex organic compound with a unique structure that includes multiple rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves multiple steps, including the formation of the core tricyclic structure and the subsequent functionalization of the molecule. The synthetic route typically starts with the preparation of the core tricyclic structure through a series of cyclization reactions. The functional groups are then introduced using various reagents and conditions, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific methods used in industrial production would depend on the desired application and the required purity of the final product.
化学反应分析
Types of Reactions
11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学研究应用
11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a ligand for binding to specific biological targets, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry: The compound’s unique properties may make it useful in various industrial applications, such as the development of new materials or catalysts.
作用机制
The mechanism of action of 11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.
相似化合物的比较
Similar Compounds
6,6′-Dimethyl-2,2′-bipyridyl: Commonly used as a ligand to form complexes with ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II).
Indole Derivatives: Compounds such as 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one have shown biological potential.
Imidazole Containing Compounds: These compounds have shown good antimicrobial potential.
Uniqueness
11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene is unique due to its complex tricyclic structure and the presence of multiple functional groups
属性
IUPAC Name |
11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7/c1-5-7-19-15-21(30-12-10-29(11-13-30)20-9-6-8-17(3)25-20)31-24(27-19)22-16(2)14-18(4)26-23(22)28-31/h6,8-9,14-15H,5,7,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFHNZOKTLHSEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCN(CC4)C5=CC=CC(=N5)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2405006.png)
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2405007.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-enamide](/img/structure/B2405010.png)


![(2,4-dimethylphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2405015.png)
![2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2405016.png)
![N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2405017.png)
![3-[1-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2405018.png)


